molecular formula C11H10N2O4 B1328965 [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid CAS No. 1217717-66-2

[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid

Cat. No. B1328965
CAS RN: 1217717-66-2
M. Wt: 234.21 g/mol
InChI Key: PZADUWCGARVTQN-MRVPVSSYSA-N
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Description

“[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid” is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.208 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazepine ring, which is a seven-membered ring containing two nitrogen atoms, fused to a benzene ring . It also contains two carbonyl groups and an acetic acid group .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 677.5±48.0 °C at 760 mmHg . Other physical and chemical properties, such as its melting point and solubility, are not available from the current data.

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives are known for their diverse biological and clinical applications due to their presence in natural products and pharmaceuticals. They are involved in various biological processes and have been studied for their pharmacological activities .

Applications in Plant Biology

Indole-3-acetic acid (IAA) is a plant hormone produced by the degradation of tryptophan in higher plants. It plays a crucial role in plant growth and development .

Applications in Medicine

Indole derivatives have been explored for their potential in treating various diseases, including cancer and microbial infections. They exhibit a range of biologically vital properties that make them candidates for drug development .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. More research would be needed to determine its biological activity and potential uses .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9(15)5-8-11(17)12-7-4-2-1-3-6(7)10(16)13-8/h1-4,8H,5H2,(H,12,17)(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZADUWCGARVTQN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N[C@@H](C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid

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